Cas no 34375-89-8 (3-Methylpyrrolidine)

3-Methylpyrrolidine is a saturated heterocyclic amine with the molecular formula C₅H₁₁N. This secondary amine features a pyrrolidine ring substituted with a methyl group at the 3-position, enhancing its reactivity and versatility in organic synthesis. It serves as a valuable intermediate in pharmaceutical and agrochemical applications, particularly in the synthesis of active compounds requiring a pyrrolidine scaffold. The compound exhibits favorable solubility in common organic solvents and demonstrates stability under standard conditions. Its structural flexibility allows for further functionalization, making it useful in the development of catalysts, ligands, and specialty chemicals. 3-Methylpyrrolidine is typically supplied as a high-purity liquid, ensuring consistent performance in synthetic processes.
3-Methylpyrrolidine structure
3-Methylpyrrolidine structure
商品名:3-Methylpyrrolidine
CAS番号:34375-89-8
MF:C5H11N
メガワット:85.14754
CID:54231
PubChem ID:118158

3-Methylpyrrolidine 化学的及び物理的性質

名前と識別子

    • 3-Methylpyrrolidine
    • 3-Methylpyrrolidine hydrochloride
    • 3-Methyl-pyrrolidine hydrochloride
    • 34375-89-8
    • FT-0772921
    • CS-0451382
    • 3-Methyl-pyrrolidine
    • Pyrrolidine, 3-methyl-
    • DTXSID00955925
    • MFCD07383543
    • AKOS009158002
    • BB 0259398
    • FT-0770923
    • SY032849
    • Z729771722
    • AM803735
    • FT-0681574
    • A26585
    • AB41901
    • EN300-53114
    • SB44643
    • SB44644
    • DB-068977
    • MDL: MFCD07383543
    • インチ: 1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3
    • InChIKey: KYINPWAJIVTFBW-UHFFFAOYSA-N
    • ほほえんだ: CC1CCNC1

計算された属性

  • せいみつぶんしりょう: 85.08923
  • どういたいしつりょう: 85.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 43.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 12A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 0.8216 (estimate)
  • ゆうかいてん: -102.75°C
  • ふってん: 116.69°C (rough estimate)
  • フラッシュポイント: 0.5 °C
  • 屈折率: 1.4331 (estimate)
  • PSA: 12.03

3-Methylpyrrolidine セキュリティ情報

  • 危険レベル:IRRITANT

3-Methylpyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-53114-0.5g
3-methylpyrrolidine
34375-89-8
0.5g
$47.0 2023-05-03
TRC
M235225-10mg
3-Methylpyrrolidine
34375-89-8
10mg
$ 210.00 2022-06-04
TRC
M235225-25mg
3-Methylpyrrolidine
34375-89-8
25mg
$ 430.00 2022-06-04
Enamine
EN300-53114-2.5g
3-methylpyrrolidine
34375-89-8
2.5g
$107.0 2023-05-03
AK Scientific
8347CA-1g
3-Methylpyrrolidine
34375-89-8 95%
1g
$411 2023-09-16
1PlusChem
1P003K8I-50mg
3-Methylpyrrolidine
34375-89-8 90%
50mg
$83.00 2023-12-17
1PlusChem
1P003K8I-500mg
3-Methylpyrrolidine
34375-89-8 90%
500mg
$114.00 2023-12-17
1PlusChem
1P003K8I-10g
3-Methylpyrrolidine
34375-89-8 90%
10g
$432.00 2023-12-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA002-500mg
3-methylpyrrolidine
34375-89-8 95%
500mg
¥1320.0 2024-04-19
1PlusChem
1P003K8I-100mg
3-Methylpyrrolidine
34375-89-8 90%
100mg
$84.00 2023-12-17

3-Methylpyrrolidine 関連文献

3-Methylpyrrolidineに関する追加情報

3-Methylpyrrolidine (CAS No. 34375-89-8): A Comprehensive Overview

3-Methylpyrrolidine, also known as N-methylpyrrolidine, is a five-membered cyclic amine with the molecular formula C6H11N. This compound belongs to the broader class of pyrrolidines, which are widely studied in organic chemistry due to their unique structural properties and versatile applications. The CAS registry number for this compound is 34375-89-8, which serves as a unique identifier in chemical databases and literature.

The structure of 3-methylpyrrolidine consists of a pyrrolidine ring (a five-membered ring with one nitrogen atom) substituted with a methyl group at the 3-position. This substitution imparts distinct chemical and physical properties compared to its parent compound, pyrrolidine. The compound is characterized by its ammonia-like basicity, which makes it a valuable reagent in various chemical reactions. Recent studies have highlighted its role in asymmetric catalysis, where its ability to act as a chiral auxiliary has been extensively explored.

One of the most notable applications of 3-methylpyrrolidine is in the field of pharmaceutical chemistry. It has been used as an intermediate in the synthesis of bioactive compounds, including antiviral agents and anticancer drugs. For instance, researchers have utilized its ability to form stable enamines with carbonyl compounds, facilitating the construction of complex molecular architectures. This property has been leveraged in the development of novel drug candidates targeting various therapeutic areas.

In addition to its role in drug discovery, 3-methylpyrrolidine has found applications in materials science. Its ability to coordinate with metal ions has made it a useful ligand in organometallic chemistry. Recent advancements have demonstrated its potential in catalyzing cross-coupling reactions, which are critical in the synthesis of functional materials and advanced polymers. The compound's versatility in both organic and organometallic contexts underscores its importance as a multi-functional building block.

The synthesis of 3-methylpyrrolidine typically involves either alkylation of pyrrolidine or direct cyclization of amino alcohols. Recent research has focused on developing more efficient and environmentally friendly methods for its production. For example, catalytic hydrogenation approaches have been explored to minimize waste and improve yield, aligning with the growing emphasis on sustainable chemistry practices.

From a physical standpoint, 3-methylpyrrolidine exhibits a melting point of approximately -60°C and a boiling point around 125°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it highly suitable for use in solution-phase reactions. The compound's stability under mild reaction conditions further enhances its utility in laboratory settings.

Recent studies have also investigated the biological activity of 3-methylpyrrolidine derivatives. For instance, certain analogs have shown promise as inhibitors of key enzymes involved in metabolic disorders. These findings highlight the potential for further exploration into the medicinal chemistry applications of this compound class.

In conclusion, 3-methylpyrrolidine (CAS No. 34375-89-8) stands out as a significant compound in contemporary chemical research due to its unique properties and diverse applications. Its role spans from drug discovery to materials science, with ongoing research continually uncovering new avenues for its utilization. As advancements in synthetic methodologies and understanding of its reactivity continue, 3-methylpyrrolidine is poised to remain a cornerstone in various fields of chemical innovation.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:34375-89-8)3-Methylpyrrolidine
A26585
清らかである:99%
はかる:1g
価格 ($):270.0